molecular formula C7H13NO B13528124 7-Oxa-4-azaspiro[2.6]nonane

7-Oxa-4-azaspiro[2.6]nonane

Cat. No.: B13528124
M. Wt: 127.18 g/mol
InChI Key: MPFQNPHIDITLTI-UHFFFAOYSA-N
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Description

7-Oxa-4-azaspiro[2.6]nonane is a spirocyclic compound featuring a bicyclic structure where an oxygen atom (oxa) and a nitrogen atom (aza) are positioned at the 7th and 4th positions, respectively. The spiro[2.6] framework indicates a bridge connecting two rings (one with 2 atoms and the other with 6 atoms), conferring rigidity and stereochemical uniqueness. Notably, this compound hydrochloride was listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-oxa-4-azaspiro[2.6]nonane

InChI

InChI=1S/C7H13NO/c1-2-7(1)3-5-9-6-4-8-7/h8H,1-6H2

InChI Key

MPFQNPHIDITLTI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-4-azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-4-azaspiro[2.6]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

7-Oxa-4-azaspiro[2.6]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 7-Oxa-4-azaspiro[2.6]nonane and related compounds:

Compound Name Core Structure Heteroatom Positions Key Applications/Findings References
This compound Spiro[2.6]nonane 7-Oxa, 4-Aza Limited data; discontinued commercial availability.
2-Oxa-7-azaspiro[3.5]nonane Spiro[3.5]nonane 2-Oxa, 7-Aza Synthesized as an oxalate salt; potential intermediate in drug design.
2,7-Diazaspiro[3.5]nonane Spiro[3.5]nonane 2-Aza, 7-Aza High-affinity sigma receptor (S1R/S2R) ligands; antiallodynic effects in vivo.
3,7-Diazabicyclo[3.3.1]nonane (bispidine) Bicyclo[3.3.1]nonane 3-Aza, 7-Aza Nicotinic acetylcholine receptor (nAChR) ligands; synthetic flexibility via Mannich reactions.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane 1,4-Aza, 2,5-dioxo Antimicrobial activity against Gram-positive and Gram-negative bacteria.

Conformational and Electronic Effects

  • Spiro vs.
  • Heteroatom Positioning: Oxygen atoms (e.g., 7-oxa) enhance hydrogen-bonding capacity, while nitrogen atoms (e.g., 4-aza) contribute to basicity and ionic interactions. For example, 2,7-diazaspiro[3.5]nonane derivatives leverage dual nitrogen sites for sigma receptor binding .

Research Findings and Data Tables

Table 1: Binding Affinities of Spirocyclic Sigma Receptor Ligands

Compound S1R Ki (nM) S2R Ki (nM) Functional Profile
4b (AD186) 2.7 27 S1R antagonist
5b (AB21) 13 102 S1R antagonist
8f (AB10) 10 165 S1R antagonist

Data from sigma receptor binding assays .

Table 2: Antimicrobial Activity of Bicyclic Derivatives

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane 12.5 25
3-Benzyl derivative 6.25 12.5

Adapted from antimicrobial testing results .

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